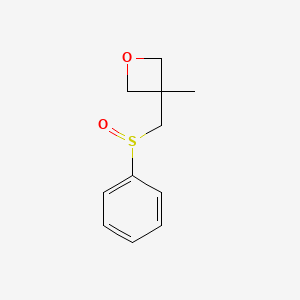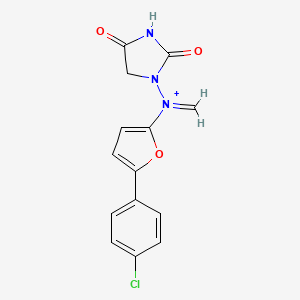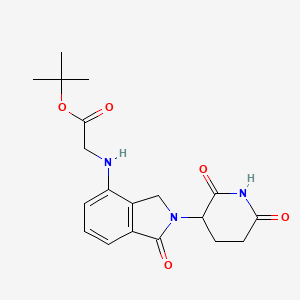
3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, an ethyl group, and a phenyl group attached to an amino alcohol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-(trifluoromethyl)propiophenone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce ethylphenylamine derivatives.
科学研究应用
3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenethylamine: An organic compound with a similar amino group but lacking the trifluoromethyl group.
Trifluoromethylphenylamine: A compound with a trifluoromethyl group attached to a phenyl ring, similar to 3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol.
Ethylphenylamine: A compound with an ethyl group attached to a phenyl ring, similar to the ethyl group in this compound.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity for certain molecular targets, making it valuable for various applications in research and industry.
属性
分子式 |
C11H14F3NO |
|---|---|
分子量 |
233.23 g/mol |
IUPAC 名称 |
3-(N-ethylanilino)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C11H14F3NO/c1-2-15(8-10(16)11(12,13)14)9-6-4-3-5-7-9/h3-7,10,16H,2,8H2,1H3 |
InChI 键 |
OIFPFKHVWYMCRH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(C(F)(F)F)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride](/img/structure/B15280299.png)


![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)





